N-(4-chlorophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methybenzenesulfonyl group, and a pyridazinyl group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorophenylamine with acetic anhydride to form N-(4-chlorophenyl)acetamide.
Synthesis of the Pyridazinyl Intermediate: This involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form 4-methylbenzenesulfonyl hydrazide, which is then cyclized to form the pyridazinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the pyridazinyl and piperidine groups.
N-(4-Chlorophenyl)-3-oxo-butanamide: Another related compound with a different functional group arrangement.
Uniqueness
N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C23H23ClN4O3S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23ClN4O3S/c1-16-2-8-20(9-3-16)32(30,31)22-11-10-21(26-27-22)28-14-12-17(13-15-28)23(29)25-19-6-4-18(24)5-7-19/h2-11,17H,12-15H2,1H3,(H,25,29) |
InChI Key |
UBSPMENTHLURPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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